(2E)-3-[(2-ethoxyphenyl)methyl]-2-hydrazinylidene-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-4-one
Description
Structurally, it comprises a fused thiophene-pyrimidine core substituted at position 3 with a 2-ethoxyphenylmethyl group and at position 2 with a hydrazinylidene moiety. These substitutions likely modulate its physicochemical properties, such as solubility and lipophilicity, and enhance its bioactivity.
Properties
IUPAC Name |
3-[(2-ethoxyphenyl)methyl]-2-hydrazinylthieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O2S/c1-2-21-12-6-4-3-5-10(12)9-19-14(20)13-11(7-8-22-13)17-15(19)18-16/h3-8H,2,9,16H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMQAFVJKJVTKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C(=O)C3=C(C=CS3)N=C2NN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thieno[3,2-d]pyrimidin-4-one derivatives exhibit varied bioactivity depending on substituents. Below is a comparative analysis of key analogs:
Key Comparative Insights
The 2-ethoxyphenylmethyl substituent introduces moderate lipophilicity (due to the ethoxy group), which may improve membrane permeability relative to polar groups like 3,4-dimethoxyphenyl (e.g., ).
Synthetic Accessibility: Thieno[3,2-d]pyrimidin-4-ones are typically synthesized via cyclocondensation or one-pot reactions. For example, 2-(benzylamino)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one was synthesized using solvent-free methods , whereas the target compound likely requires hydrazine derivatives for the hydrazinylidene moiety.
Anticancer Potential: Analogs with aryl/alkylamino substituents (e.g., ) show significant cytotoxicity, suggesting the target compound’s hydrazinylidene group could similarly interact with kinase or DNA repair targets. However, bulky substituents (e.g., 2-chlorophenylmethylsulfanyl in ) may reduce solubility, limiting bioavailability.
Drug-Likeness: The target compound’s molecular weight (estimated ~350–400 g/mol) aligns with Lipinski’s rules, similar to 5-(3,4-dimethoxyphenyl)-2-methylthieno[2,3-d]pyrimidin-4(3H)-one (302.35 g/mol) . Its moderate logP (predicted ~3–4) balances lipophilicity and solubility.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
